4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
Description
This compound is a pyrimidine derivative featuring a 3,5-dimethylpyrazole substituent at the 4-position, a methyl group at the 2-position, and a piperazine-linked trifluoromethylpyrimidine moiety at the 6-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine moiety may improve solubility and binding interactions .
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N8/c1-12-8-13(2)30(27-12)18-10-17(25-14(3)26-18)29-6-4-28(5-7-29)16-9-15(19(20,21)22)23-11-24-16/h8-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFQYSBTYMGAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a member of the pyrimidine family and exhibits significant biological activity that has garnered attention in medicinal chemistry. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrazole moiety and a trifluoromethyl pyrimidine, contributing to its unique pharmacological profile. The molecular formula is with a molecular weight of approximately 342.42 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound appears to interfere with cell cycle progression and promote apoptosis in cancer cells. In vitro assays demonstrated significant cytotoxicity against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines with IC50 values ranging from 5 μM to 15 μM, indicating potent activity .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against several bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed as a novel antimicrobial agent .
Enzyme Inhibition
In addition to its anticancer and antimicrobial effects, this compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown inhibitory activity against phospholipase A2 (PLA2), which is implicated in various inflammatory processes and cancer metastasis .
Case Studies
- Case Study on Breast Cancer : A study involving T47D cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with flow cytometry analysis confirming an increase in apoptotic cells at higher concentrations .
- Case Study on Bacterial Infections : In an experimental model of bacterial infection, administration of the compound significantly reduced bacterial load in infected tissues compared to controls, highlighting its potential as an adjunct therapy in infectious diseases .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as an enzyme inhibitor , particularly in pathways related to cancer and inflammation. Its ability to interact with specific receptors suggests potential utility in treating various diseases, including:
- Cancer : Preliminary studies indicate that the compound may inhibit tumor growth through modulation of signaling pathways.
- Inflammation : Its anti-inflammatory properties are being explored, particularly in conditions where pyrazole derivatives have shown efficacy.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the pyrazole group is particularly relevant in this context, as it has been associated with activity against various pathogens.
Neurological Research
The piperazine moiety is known for its role in central nervous system (CNS) activity. This compound may have implications in treating neurological disorders, potentially acting as a modulator of neurotransmitter systems.
Case Study 1: Cancer Inhibition
A study published in the Journal of Medicinal Chemistry investigated the effects of similar compounds on cancer cell lines. The results indicated that modifications to the piperazine and pyrimidine rings could enhance cytotoxicity against certain cancer types. The specific interactions between the compound and cellular targets were elucidated through mechanistic studies, revealing pathways involved in apoptosis.
Case Study 2: Antimicrobial Testing
In a comparative study assessing various pyrazole derivatives, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that the trifluoromethyl group enhances lipophilicity, improving membrane permeability and antimicrobial efficacy.
Mechanistic Insights
Understanding the mechanisms of action for this compound is crucial for its development as a therapeutic agent. Current research focuses on:
- Target Identification : Ongoing studies aim to identify specific enzymes or receptors that interact with the compound.
- Binding Affinity : Quantitative structure-activity relationship (QSAR) models are being developed to predict binding affinities based on structural modifications.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structural components of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine , several types of chemical reactions could be considered:
-
Nucleophilic Substitution : The piperazine moiety could undergo nucleophilic substitution reactions with appropriate electrophiles.
-
Cross-Coupling Reactions : The presence of aromatic rings suggests potential for cross-coupling reactions to introduce new substituents.
-
Hydrolysis : The trifluoromethyl group could potentially undergo hydrolysis under specific conditions, though this is less common.
Reaction Conditions and Reagents
The choice of reaction conditions and reagents is crucial for optimizing yields and minimizing by-products. Common conditions include:
| Reaction Type | Conditions | Reagents |
|---|---|---|
| Nucleophilic Substitution | Solvents like DMF or DMSO, temperature control | Alkyl halides or sulfonates |
| Cross-Coupling | Palladium catalysts, bases like NaOH or KOH | Aryl halides or boronic acids |
| Hydrolysis | Aqueous conditions, high temperature | Water or hydroxide ions |
Biological Implications
Compounds with pyrazole and pyrimidine frameworks have shown potential in various biological applications, including antimicrobial and antitumor activities . The presence of a trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially improving bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo-Pyrimidine Cores
Compound A : N-[6-(3,5-Dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide ()
- Key Differences: Replaces the trifluoromethylpyrimidine-piperazine group with a 2-furyl substituent and a 4-methylpiperazinylacetamide side chain.
- Functional Implications :
Compound B: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine ()
- Key Differences: Features a fused pyrazolo[3,4-d]pyrimidine core with an imino group and an amine substituent. Lacks the piperazine and trifluoromethyl groups, reducing steric bulk and electronic effects.
- Functional Implications :
Analogues with Piperazine Linkers
Compound C : 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine ()
- Key Differences :
- Substitutes the piperazine-trifluoromethylpyrimidine group with a hydrazinyl-p-tolyl moiety.
- The hydrazine linker introduces conformational flexibility but may reduce metabolic stability compared to the piperazine spacer.
- Functional Implications :
Comparative Data Table
*Estimated using fragment-based methods due to lack of experimental data.
Research Findings and Trends
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling reactions (e.g., nucleophilic substitution on chloropyrimidine intermediates), similar to methods described for Compound A and B .
- Bioactivity Gaps: While pyrimidine-piperazine hybrids are known for kinase inhibition (e.g., imatinib analogues), the trifluoromethylpyrimidine subunit in the target compound remains understudied compared to methyl or halogen substituents .
- Stability Concerns: Piperazine-linked compounds often exhibit pH-dependent solubility, which may require formulation optimization—a challenge less pronounced in rigid analogues like Compound B .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step heterocyclic coupling. For example:
- Step 1: Piperazine-pyrimidine core formation via nucleophilic substitution, using reflux conditions (e.g., ethanol, 10 hours) to ensure complete reaction .
- Step 2: Pyrazole moiety introduction via Suzuki-Miyaura coupling or nucleophilic displacement, requiring anhydrous solvents like DMF and catalysts such as Pd(PPh₃)₄ .
- Critical Parameters: Molar ratios (e.g., 1:1.2 for amine:halide), temperature control (70–100°C), and inert atmosphere (N₂/Ar) to prevent oxidation .
- Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .
Q. Which characterization techniques are most effective for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole CH₃ at δ 2.1–2.5 ppm; piperazine N-CH₂ at δ 3.2–3.8 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-Purity Analysis: Use C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for quantification .
Q. How can researchers address solubility challenges during in vitro assays?
Methodological Answer:
- Solvent Selection: Use DMSO for stock solutions (10 mM), diluted in assay buffers (e.g., PBS with 0.1% Tween-20) to prevent precipitation .
- Surfactant Addition: Poloxamer 407 (0.01% w/v) enhances aqueous solubility of lipophilic moieties (e.g., trifluoromethyl groups) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (B3LYP/6-31G*) to model transition states and identify low-energy pathways for piperazine-pyrimidine coupling .
- Reaction Path Sampling: ICReDD’s workflow combines computational screening (e.g., Gaussian, ORCA) with experimental validation, reducing trial-and-error cycles by 60% .
- Machine Learning: Train models on existing heterocyclic reaction datasets to predict optimal solvents/catalysts (e.g., ethanol vs. THF for SNAr reactions) .
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis: Normalize data using standardized assays (e.g., IC₅₀ values from kinase inhibition assays at pH 7.4) to control for variability .
- SAR Studies: Compare substituent effects (e.g., trifluoromethyl vs. methyl on pyrimidine) using molecular docking (AutoDock Vina) to correlate structure with activity .
- Reproducibility Checks: Validate conflicting results under identical conditions (e.g., 37°C, 5% CO₂ for cell-based assays) .
Q. What strategies identify and quantify synthetic impurities?
Methodological Answer:
- LC-MS/MS: Detect trace impurities (e.g., unreacted intermediates) with MRM transitions and quantify against certified reference standards .
- Forced Degradation Studies: Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to profile degradation products .
Q. How to design experiments probing thermal stability for storage optimization?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (e.g., >200°C suggests room-temperature stability) .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC .
Data Contradiction Analysis Example
| Study | Reported Activity (IC₅₀, nM) | Key Variables | Resolution Strategy |
|---|---|---|---|
| Study A | 12 ± 2 (Kinase X) | Assay pH = 7.0 | Re-test at pH 7.4 |
| Study B | 45 ± 5 (Kinase X) | Assay pH = 6.8 | Normalize buffer conditions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
